Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18180188
InChI: InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3
SMILES:
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate

CAS No.:

VCID: VC18180188

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate -

Description

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is a complex organic compound belonging to the class of esters and amines. It features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and potential medicinal properties. This compound is often encountered in its hydrochloride salt form, which improves solubility and stability in various applications.

Synthesis Methods

Several methods have been documented for synthesizing Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate:

Synthesis MethodDescription
Alkylation ReactionsInvolves the reaction of appropriate precursors under controlled conditions to form the desired compound.
Esterification ProcessesTypically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Biological Activity and Applications

Preliminary studies suggest that Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. Further research is needed to fully elucidate these interactions.

Potential ApplicationDescription
Medicinal ChemistryThe compound's unique structure makes it a candidate for drug design, particularly in areas related to neurological disorders.
Drug DesignIts potential interactions with biological targets suggest it could be used in developing new therapeutic agents.

Chemical Reactions

Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate participates in several types of chemical reactions typical for amines and esters:

  • Hydrolysis: The compound can undergo hydrolysis, which requires careful control of reaction conditions to minimize side products.

  • Alkylation: It can also participate in alkylation reactions, which are crucial for its synthesis.

Hydrochloride Salt Form

The hydrochloride salt form of Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is notable for its improved solubility and stability. This form is often used in research settings due to its enhanced properties.

PropertyDescription
SolubilityImproved in aqueous solutions compared to the base form.
StabilityEnhanced stability under various conditions, making it suitable for a wider range of applications.
Product Name Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate
Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
IUPAC Name methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate
Standard InChI InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3
Standard InChIKey STMZNGHFDRDDTN-UHFFFAOYSA-N
Canonical SMILES CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
PubChem Compound 54918209
Last Modified Aug 10 2024

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